molecular formula C21H22O12 B053046 Taxifolin 6-C-glucoside CAS No. 112494-39-0

Taxifolin 6-C-glucoside

Cat. No.: B053046
CAS No.: 112494-39-0
M. Wt: 466.4 g/mol
InChI Key: OSFCFXQMAHURHU-FWCPWLSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxifolin 6-C-glucoside is a flavonoid compound, specifically a glycosylated form of taxifolin. Taxifolin, also known as dihydroquercetin, is a flavanonol that belongs to the class of polyphenols. It is naturally found in various plants, including the Siberian larch and milk thistle. This compound is characterized by the attachment of a glucose molecule to the sixth carbon of the taxifolin structure through a C-glycosidic bond, which is more stable than the typical O-glycosidic bond found in many other glycosides .

Scientific Research Applications

Taxifolin 6-C-glucoside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the stability of C-glycosidic bonds.

    Biology: The compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: this compound has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. .

    Industry: It is used in the development of functional foods and nutraceuticals due to its health-promoting effects.

Mechanism of Action

Taxifolin has been demonstrated to exhibit anti-oxidative and anti-inflammatory effects, and provide protection against advanced glycation end products and mitochondrial damage . It has also been shown to facilitate disassembly, prevent oligomer formation and increase clearance of Aβ in a mouse model of CAA .

Future Directions

Taxifolin has been suggested as a potential therapeutic agent for cerebral amyloid angiopathy (CAA) . It has been demonstrated to exhibit anti-oxidative and anti-inflammatory effects, and provide protection against advanced glycation end products and mitochondrial damage . These results highlight the need for clinical trials on the efficacy and safety of Taxifolin in patients with CAA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taxifolin 6-C-glucoside involves a regio- and stereoselective C-glycosidation reaction. One efficient method includes the use of scandium triflate (Sc(OTf)3) as a catalyst to promote the C-glycosidation of taxifolin with D-glucose. This reaction typically yields this compound in about 35% yield. The separation of the product and its diastereomers can be achieved using chiral semipreparative reverse-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal triflates as catalysts and advanced chromatographic techniques for purification are essential for achieving high purity and yield. Additionally, the process may be optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Taxifolin 6-C-glucoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form o-quinones on the B-ring.

    Reduction: Reduction reactions can modify the hydroxyl groups present in the structure.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.

Major Products

Comparison with Similar Compounds

Taxifolin 6-C-glucoside can be compared with other similar flavonoid glycosides:

This compound stands out due to its stable C-glycosidic bond, which enhances its stability and bioavailability, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCFXQMAHURHU-FWCPWLSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150065
Record name Taxifolin 6-C-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112494-39-0
Record name Taxifolin 6-C-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112494390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin 6-C-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxifolin 6-C-glucoside
Reactant of Route 2
Taxifolin 6-C-glucoside
Reactant of Route 3
Taxifolin 6-C-glucoside
Reactant of Route 4
Taxifolin 6-C-glucoside
Reactant of Route 5
Taxifolin 6-C-glucoside
Reactant of Route 6
Taxifolin 6-C-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.